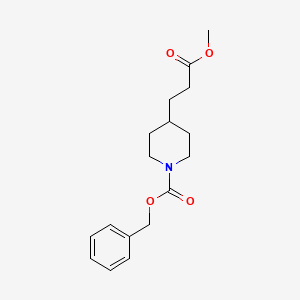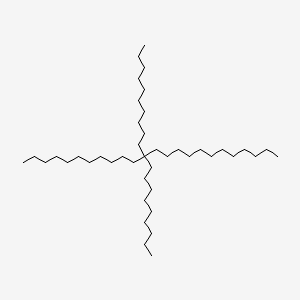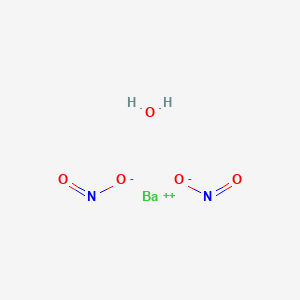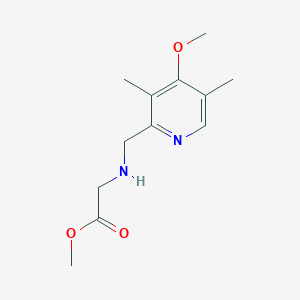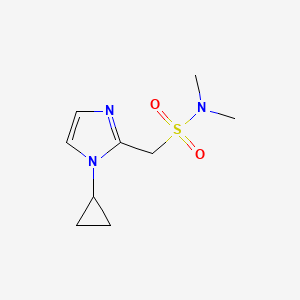
1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to a dimethylmethanesulfonamide moiety. The combination of these functional groups imparts distinct chemical and biological characteristics to the compound.
Méthodes De Préparation
The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane.
Attachment of the Dimethylmethanesulfonamide Moiety: This step involves sulfonylation reactions, where the dimethylmethanesulfonamide group is attached to the imidazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions collectively contribute to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide can be compared with other similar compounds, such as:
1-(1-Cyclopropyl-1H-imidazol-2-yl)methanol: This compound lacks the dimethylmethanesulfonamide group, resulting in different chemical and biological properties.
1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine:
1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol: The ethanol group provides different solubility and reactivity characteristics compared to the sulfonamide group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C9H15N3O2S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
1-(1-cyclopropylimidazol-2-yl)-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-11(2)15(13,14)7-9-10-5-6-12(9)8-3-4-8/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
BUYFBKPLEXDLDM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)CC1=NC=CN1C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)

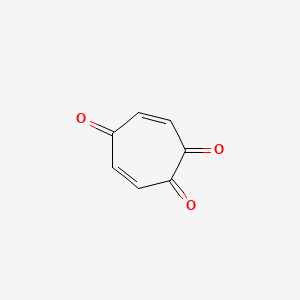
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)

![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)

![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)
